

In Vitro Antiviral Spectrum of Grazoprevir Potassium Salt: A Technical Guide

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Compound of Interest		
Compound Name:	Grazoprevir potassium salt	
Cat. No.:	B15605178	Get Quote

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Abstract

Grazoprevir, a second-generation NS3/4A protease inhibitor, is a potent and selective antiviral agent primarily targeting the Hepatitis C virus (HCV). This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Grazoprevir, with a primary focus on its well-documented activity against various HCV genotypes and resistance-associated substitutions (RASs). Furthermore, this guide explores emerging evidence of its potential activity against other viruses, notably SARS-CoV-2. Detailed methodologies for key in vitro assays, including the HCV replicon assay, are provided to facilitate further research and development. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.

Introduction

Grazoprevir (formerly MK-5172) is a macrocyclic peptidomimetic that inhibits the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are critical components of the viral replication complex.[3][4] By blocking this proteolytic activity, Grazoprevir effectively halts viral RNA replication.[4] Initially developed by Merck, Grazoprevir is a key component of the fixed-dose combination therapy Zepatier® (elbasvir/grazoprevir), approved for the treatment of chronic HCV infections of

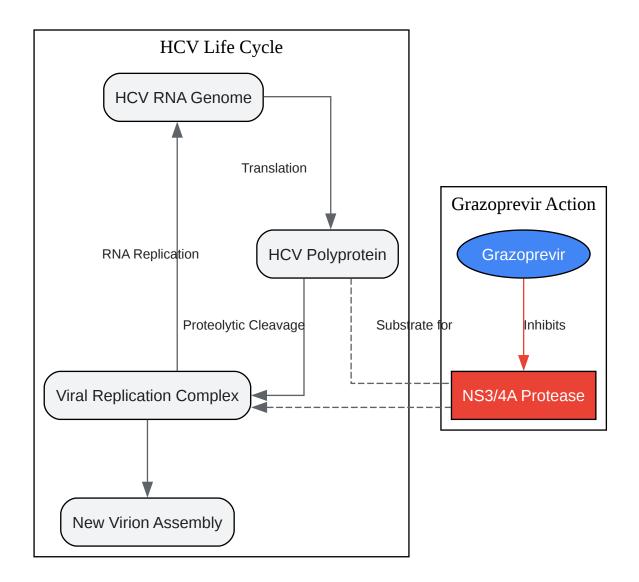


genotypes 1 and 4.[3][5] This document serves as a comprehensive technical resource on the in vitro antiviral profile of **Grazoprevir potassium salt**.

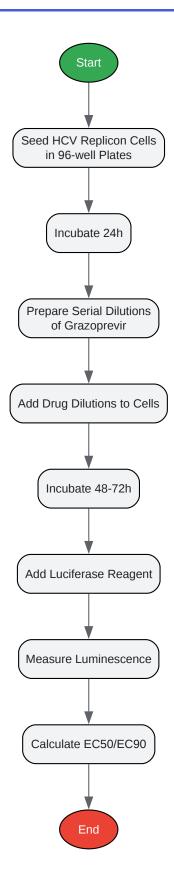
Mechanism of Action

Grazoprevir is a potent, reversible, and selective inhibitor of the HCV NS3/4A protease.[1] The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, stabilizing the protease structure and enhancing its enzymatic activity.[6] Grazoprevir binds to the active site of the NS3 protease, preventing the cleavage of the viral polyprotein.[3] This disruption of polyprotein processing inhibits the formation of the viral replication machinery, ultimately suppressing viral replication.[4]









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